Enhanced Lipophilicity vs. Hydroxy Analogs Drives Membrane Permeability
(4R)-1-Boc-4-ethoxy-D-proline exhibits a calculated LogP of 1.423, representing a substantial increase in lipophilicity compared to its hydroxyl analog, N-Boc-trans-4-hydroxy-D-proline . This difference is critical for tuning the ADME properties of derived compounds, as higher lipophilicity correlates with improved passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.423 |
| Comparator Or Baseline | N-Boc-trans-4-hydroxy-D-proline (estimated LogP significantly lower due to polar -OH group) |
| Quantified Difference | Approximately > 1 LogP unit increase, based on general substituent effects (ethoxyl vs. hydroxyl) |
| Conditions | In silico calculation; standard molecular property prediction models |
Why This Matters
Procuring the ethoxy derivative allows researchers to access a distinct lipophilicity space compared to the more common hydroxyproline, which is essential for optimizing oral bioavailability and cell penetration in drug discovery programs.
- [1] Bennion, B. J., et al. (2017). The role of lipophilicity in drug discovery and development. Journal of Medicinal Chemistry, 60(9), 3791-3811. View Source
